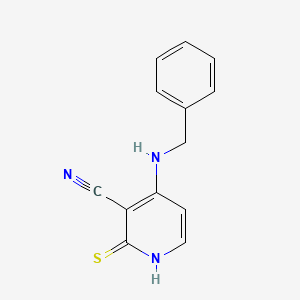
4-(benzylamino)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(benzylamino)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C13H11N3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.06736854 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targettubulin , a protein that plays a crucial role in cell division . Additionally, these compounds have been associated with the activation of the Wnt signaling pathway , which is involved in cell growth and differentiation .
Mode of Action
For instance, if tubulin is indeed a target, the compound could potentially disrupt tubulin polymerization, affecting cell division . If the Wnt signaling pathway is a target, the compound could enhance the pathway’s activity, influencing cell growth and differentiation .
Biochemical Pathways
For instance, disruption of tubulin polymerization could affect the mitotic spindle, leading to cell cycle arrest . Activation of the Wnt signaling pathway could influence various cellular processes, including cell proliferation, migration, and differentiation .
Biochemical Analysis
Biochemical Properties
4-(Benzylamino)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction between this compound and AChE is characterized by competitive inhibition, where the compound binds to the active site of the enzyme, preventing acetylcholine from accessing it. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound has been observed to enhance cholinergic signaling by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity . This can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, increased acetylcholine levels can activate muscarinic and nicotinic receptors, triggering downstream signaling cascades that affect gene transcription and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable enzyme-inhibitor complex that prevents the hydrolysis of acetylcholine . This binding interaction is facilitated by the thioxo and benzylamino groups, which interact with key amino acid residues in the enzyme’s active site. Additionally, the compound may influence gene expression by modulating signaling pathways that are activated by increased acetylcholine levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under physiological conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile. Long-term studies have shown that prolonged exposure to the compound can lead to sustained increases in acetylcholine levels, which may have both therapeutic and adverse effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed. These adverse effects are likely due to excessive inhibition of acetylcholinesterase, leading to overstimulation of cholinergic pathways and subsequent cellular damage.
Metabolic Pathways
This compound is involved in metabolic pathways related to acetylcholine metabolism. The compound’s primary interaction is with acetylcholinesterase, where it inhibits the enzyme’s activity and prevents the breakdown of acetylcholine . This inhibition can affect metabolic flux and metabolite levels, leading to increased acetylcholine concentrations in synaptic clefts and altered neurotransmitter dynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is likely transported across cell membranes via passive diffusion, facilitated by its lipophilic nature . Once inside the cell, it may interact with transporters and binding proteins that influence its localization and accumulation. The compound’s distribution within tissues is also affected by its affinity for acetylcholinesterase, leading to preferential accumulation in cholinergic neurons.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with acetylcholinesterase . The compound may also localize to other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where acetylcholinesterase is synthesized and processed. Post-translational modifications and targeting signals may direct the compound to specific subcellular locations, influencing its activity and function.
Properties
IUPAC Name |
4-(benzylamino)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-8-11-12(6-7-15-13(11)17)16-9-10-4-2-1-3-5-10/h1-7H,9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWMFHQEPIBLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=S)NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
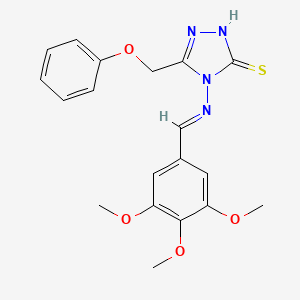
![1-(3-chlorophenyl)-4-[(3-hydroxy-1-piperidinyl)acetyl]-2-piperazinone](/img/structure/B5614987.png)
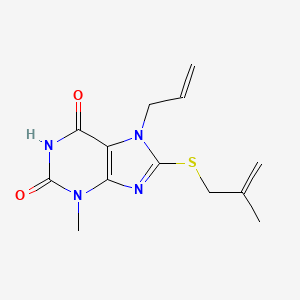
![5-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B5614995.png)
![Ethyl 1-[(2,4-dimethylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5615004.png)
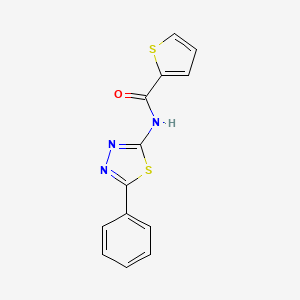
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,5-dimethyl-3-furamide](/img/structure/B5615012.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]methanol](/img/structure/B5615015.png)
![2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5615031.png)
![9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5615035.png)
![1-[4-(4-methylpiperazin-1-yl)-6-methylsulfanyl-2-phenylpyrimidin-5-yl]ethanone](/img/structure/B5615037.png)
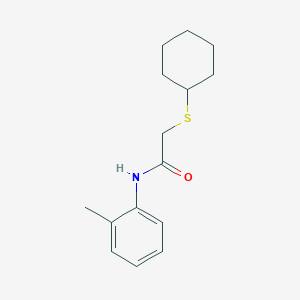
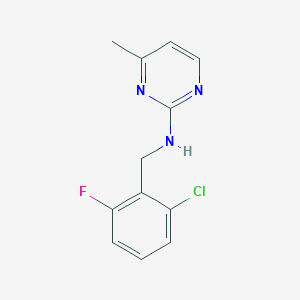
![3-{5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5615054.png)
